molecular formula C8H11NO B7905141 3-Hydroxy-4-methylbenzylamine

3-Hydroxy-4-methylbenzylamine

Cat. No. B7905141
M. Wt: 137.18 g/mol
InChI Key: AZKONRUAAUIJMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-methylbenzylamine is a useful research compound. Its molecular formula is C8H11NO and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Condensation Products with Hexamethylene Tetramine : A study by Kostyuchenko et al. (1984) explored the reaction of alkylphenols with hexamethylene tetramine, forming compounds like 3,4-dihydro-N-(hydroxybenzyl)-1,3,2-H-benzoxazines. Such reactions are significant in polymer science and material chemistry (Kostyuchenko et al., 1984).

  • Synthesis of Amino Acids : Yin (2015) synthesized 4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine, involving steps that included the use of benzylamine derivatives. This type of synthetic pathway is important in the field of medicinal chemistry and drug design (Jin Yin, 2015).

  • Marker for Alkylating Agent Exposure : Shuker et al. (1993) discussed the use of urinary markers like 3-alkyladenines (which include benzylamine derivatives) for measuring exposure to carcinogenic alkylating agents. This is vital for epidemiological studies and cancer research (Shuker et al., 1993).

  • Solubility Study in Pharmaceutical Sciences : Parshad et al. (2004) conducted a solubility study of salts of N-methylbenzylamine and other derivatives, crucial for understanding drug solubility and bioavailability in pharmaceutical sciences (Parshad et al., 2004).

  • Environmental Chemistry Applications : Alvarez et al. (2009) used derivatives of benzylamine in the study of photo-oxidation of furans, highlighting the role of these compounds in understanding atmospheric chemistry and environmental pollution (Alvarez et al., 2009).

  • Bioreductive Prodrugs in Cancer Therapy : Hay et al. (1999) explored 4-nitrobenzyl carbamates (related to benzylamine) as triggers for bioreductive drugs in cancer therapy, highlighting the role of these compounds in developing novel cancer treatments (Hay et al., 1999).

  • Neurobiology Research : Kuboia et al. (1996) studied the effects of a phenylethanolamine N-methyltransferase inhibitor, a benzylamine derivative, on alpha-2-adrenoceptors in the hypothalamus, contributing to our understanding of brain chemistry and neuropharmacology (Kuboia et al., 1996).

  • Study of Metabolic Activation in Carcinogens : Ziegler et al. (1988) investigated the N-methylation of primary arylamines (including benzylamine derivatives) as a potential mechanism for the metabolic activation of carcinogenic compounds, important in toxicology and cancer research (Ziegler et al., 1988).

  • Optical Characterization in Material Science : Aarthi and Raja (2019) focused on the optical characterization of semi-organic crystals involving 4-methylbenzylammonium chloride, significant in material science and optoelectronics (Aarthi & Raja, 2019).

  • Photodynamic Therapy in Cancer Treatment : Pişkin et al. (2020) synthesized zinc phthalocyanine with benzenesulfonamide derivatives for use in photodynamic therapy, demonstrating the role of these compounds in innovative cancer treatments (Pişkin et al., 2020).

properties

IUPAC Name

5-(aminomethyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKONRUAAUIJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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